molecular formula C11H16O4S B5489003 1-Benzylsulfonyl-3-methoxypropan-2-ol

1-Benzylsulfonyl-3-methoxypropan-2-ol

Cat. No.: B5489003
M. Wt: 244.31 g/mol
InChI Key: JRMHPGMATQEYLU-UHFFFAOYSA-N
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Description

1-Benzylsulfonyl-3-methoxypropan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a benzylsulfonyl group at position 1 and a methoxy group at position 2. The benzylsulfonyl moiety introduces strong electron-withdrawing effects, while the methoxy group contributes moderate polarity. This combination of functional groups makes the compound relevant in pharmaceutical and agrochemical research, particularly in applications requiring metabolic stability and controlled reactivity.

Properties

IUPAC Name

1-benzylsulfonyl-3-methoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-15-7-11(12)9-16(13,14)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMHPGMATQEYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)(=O)CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylsulfonyl-3-methoxypropan-2-ol typically involves the reaction of benzylsulfonyl chloride with 3-methoxypropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylsulfonyl-3-methoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzylsulfonyl-3-methoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzylsulfonyl-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name CAS Number Substituents/Functional Groups Key Features
1-Benzylsulfonyl-3-methoxypropan-2-ol Not provided Benzylsulfonyl (C₆H₅CH₂SO₂-), methoxy (-OCH₃), alcohol (-OH) High steric bulk, electron-withdrawing sulfonyl, polar alcohol
1-Methoxy-3-(methylsulfonyl)propan-2-one [BP 4816] N/A (BP 4816) Methylsulfonyl (CH₃SO₂-), methoxy (-OCH₃), ketone (-C=O) Ketone enhances electrophilicity; smaller sulfonyl group reduces steric hindrance
1-Methoxy-3-sulfanylpropan-2-ol 20142-85-2 Sulfhydryl (-SH), methoxy (-OCH₃), alcohol (-OH) Thiol group increases nucleophilicity and oxidation susceptibility
1-(Benzylamino)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol 752145-23-6 Benzylamino (C₆H₅CH₂NH-), substituted phenoxy, alcohol (-OH) Amino group introduces basicity; complex aromatic substitution

Functional Group Influence on Reactivity and Stability

  • Sulfonyl vs. Sulfhydryl vs. Amino Groups: The benzylsulfonyl group in the target compound stabilizes adjacent groups via electron withdrawal, reducing nucleophilic reactivity compared to the sulfhydryl (-SH) group in 1-Methoxy-3-sulfanylpropan-2-ol, which is prone to oxidation and disulfide formation . The benzylamino group in 752145-23-6 introduces basicity, enabling salt formation and hydrogen bonding, unlike the sulfonyl group’s acidity .
  • Alcohol vs. Ketone: The propan-2-ol group in the target compound facilitates hydrogen bonding, enhancing aqueous solubility compared to the ketone in BP 4816, which lacks H-bond donors .

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